4,4-Dimethylcyclohexanone oxime
Overview
Description
4,4-Dimethylcyclohexanone oxime: is an organic compound with the molecular formula C8H15NO. It is a derivative of cyclohexanone, where the oxime group replaces the carbonyl group, and two methyl groups are attached to the fourth carbon of the cyclohexane ring. This compound is known for its applications in various chemical reactions and industrial processes .
Mechanism of Action
Target of Action
The primary targets of oximes, a class of compounds to which 4,4-Dimethylcyclohexanone oxime belongs, are enzymes such as acetylcholinesterase . These enzymes play a crucial role in nerve function, and their inhibition can lead to a variety of neurological effects .
Mode of Action
Oximes, including this compound, act as nucleophiles. They compete with oxygen in a reaction with a carbonyl group, leading to the formation of an oxime . This reaction is essentially irreversible, as the adduct dehydrates . This mode of action allows oximes to reactivate enzymes that have been inhibited by certain toxins .
Biochemical Pathways
The biochemical pathways affected by oximes are primarily those involving the targeted enzymes. For instance, in the case of acetylcholinesterase, the enzyme’s normal function is to break down acetylcholine, a neurotransmitter, in the synaptic cleft. By reactivating this enzyme, oximes can restore normal neurotransmission following exposure to certain toxins .
Pharmacokinetics
Oximes in general are known to have various pharmacokinetic properties depending on their specific structure . Factors such as absorption, distribution, metabolism, and excretion (ADME) can all impact the bioavailability and effectiveness of these compounds .
Result of Action
The result of the action of this compound, like other oximes, is the reactivation of the targeted enzymes. This can reverse the effects of certain toxins, restoring normal function to the affected biochemical pathways .
Action Environment
The action of this compound, as with other oximes, can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s reactivity . Additionally, the presence of other substances, such as toxins that the compound is intended to counteract, can also influence its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4-Dimethylcyclohexanone oxime can be synthesized through the reaction of 4,4-dimethylcyclohexanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethylcyclohexanone oxime undergoes various chemical reactions, including:
Oxidation: The
Biological Activity
4,4-Dimethylcyclohexanone oxime (CAS No. 4701-96-6) is an organic compound derived from 4,4-dimethylcyclohexanone. It features an oxime functional group, which is significant in various biological and chemical applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C₈H₁₅NO
- Molecular Weight : 143.21 g/mol
- Density : 0.9 g/cm³
- Boiling Point : Approximately 170.6 °C
- Melting Point : 41-45 °C
These properties indicate that this compound is a stable compound suitable for various applications in life sciences and industrial chemistry.
Target Enzymes
This compound primarily targets enzymes such as acetylcholinesterase (AChE). The oxime group acts as a nucleophile, competing with oxygen for the carbonyl group in AChE, leading to the reactivation of the enzyme after inhibition by organophosphates or carbamates .
Mode of Action
The reactivation mechanism involves the formation of a stable oxime bond with the phosphorylated enzyme. This process restores normal neurotransmission by breaking down acetylcholine in the synaptic cleft, which is crucial for proper nerve function .
Pharmacokinetics
The pharmacokinetic profile of this compound includes absorption, distribution, metabolism, and excretion (ADME) characteristics that are influenced by its chemical structure. Research indicates that oximes generally have moderate to high bioavailability and can cross biological membranes effectively due to their lipophilic nature .
Antidotal Properties
This compound has been studied for its potential as an antidote against organophosphate poisoning. In animal models, it has shown significant efficacy in restoring AChE activity and improving survival rates following exposure to toxic agents .
Antimicrobial Activity
Recent studies have indicated that various oximes exhibit antimicrobial properties. For instance, derivatives of this compound have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at specific concentrations (MIC values) .
Case Studies
- Organophosphate Poisoning : A study demonstrated that administering this compound significantly improved recovery rates in rats subjected to organophosphate toxicity. The compound effectively reactivated AChE within a critical time frame post-exposure.
- Antimicrobial Testing : In vitro tests conducted on various bacterial strains revealed that this compound exhibited MIC values ranging from 64 to 512 µg/mL against E. coli and S. aureus. These findings suggest its potential use as a therapeutic agent against bacterial infections .
Summary Table of Biological Activities
Properties
IUPAC Name |
N-(4,4-dimethylcyclohexylidene)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(2)5-3-7(9-10)4-6-8/h10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGLUXGAALWDOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=NO)CC1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963724 | |
Record name | N-(4,4-Dimethylcyclohexylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4701-96-6 | |
Record name | Cyclohexanone, 4,4-dimethyl-, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4701-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC129972 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(4,4-Dimethylcyclohexylidene)hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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